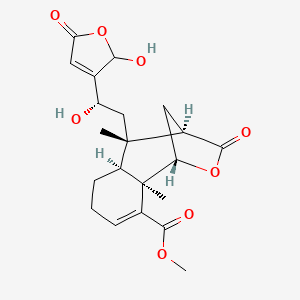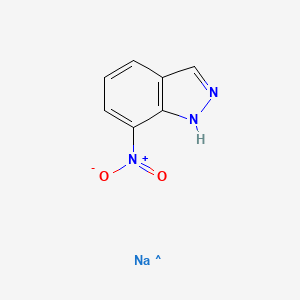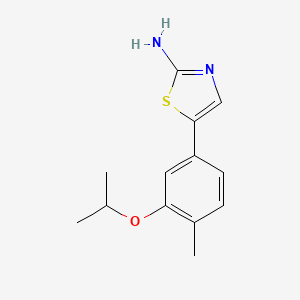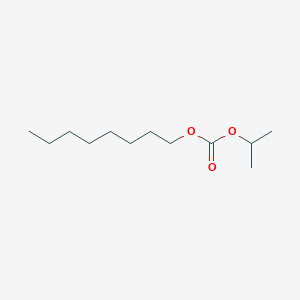
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is a chemical compound with the molecular formula C32H26BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2-oxo-1,2-diphenylethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization or distillation techniques.
化学反应分析
Types of Reactions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides and as a phase-transfer catalyst.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The compound can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
- Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide
- Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, chloride
Comparison
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and research.
属性
CAS 编号 |
1530-47-8 |
|---|---|
分子式 |
C32H26BrOP |
分子量 |
537.4 g/mol |
IUPAC 名称 |
(2-oxo-1,2-diphenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26OP.BrH/c33-31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,32H;1H/q+1;/p-1 |
InChI 键 |
UFDGFSKLZIRPOV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)







